molecular formula C18H34N2NaO3+ B585035 Sodium lauroamphoacetate CAS No. 156028-14-7

Sodium lauroamphoacetate

Cat. No. B585035
CAS RN: 156028-14-7
M. Wt: 349.471
InChI Key: HFQBFCSVHWJVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Lauroamphoacetate is a zwitterionic surfactant of the amphoacetate class . It is considered one of the gentlest cleansing agents in cosmetics . It is a surfactant that allows water, oil, and dirt to mix, allowing things to become clean . It is also a foam booster and conditioning agent . It can be found in personal care products such as hair conditioners, body wash, shampoo, facial cleansers, foaming cleansing products, and other items .


Molecular Structure Analysis

The molecular formula of this compound is C18H34N2NaO3 . The average mass is 366.471 Da and the monoisotopic mass is 366.249451 Da .


Chemical Reactions Analysis

This compound is synthesized through a chemical reaction between lauric acid (derived from coconut oil), and glycine . This reaction forms an amphoteric surfactant with a balanced charge, resulting in the production of this compound, which is then purified and used in cosmetic formulations .


Physical And Chemical Properties Analysis

This compound has an average mass of 366.471 Da and a monoisotopic mass of 366.249451 Da . It is soluble in water .

Scientific Research Applications

  • Cosmetic and Skincare Industry : Sodium lauroamphoacetate is used as a surfactant and mild foaming agent in cosmetic formulations for skin, hair, and mucosa. It's known for its low incidence of contact allergy despite extensive use. However, some cases of eczematous reactions have been reported, indicating its potential as an allergen (Foti et al., 2001).

  • Mining and Material Processing : In mineral processing, particularly in the flotation of cassiterite, this compound acts as an effective collector. It demonstrates strong collecting ability compared to other agents and contributes to the separation of minerals like cassiterite from impurities (Chen et al., 2017).

  • Drug Delivery Systems : this compound is used in the modification of halloysite nanotubes (HNTs) for drug delivery, specifically for loading and releasing quercetin. Its modification on HNTs enhances interactions and improves drug loading and release profiles (Liu et al., 2021).

  • Dental Care Products : It's used in toothpaste and mouth rinses as a surface cleaning agent. Studies have investigated the clearance of this compound from the oral cavity, indicating its minimal retention and short contact time with the oral cavity (Fakhry-Smith et al., 1997).

  • Low Irritant Liquid Cleanser Development : It's been used in developing low irritant liquid cleansers. Research has focused on selecting surfactants, including this compound, through various screening methods for their low irritant properties (Peter et al., 2005).

  • Pharmaceutical Formulations : Its role in the solubility and dissolution behavior of drugs has been studied. For instance, its effect on the solubility of piroxicam in different pH environments has been investigated (Paaver et al., 2012).

  • Potential Contraceptive Devices : Research has explored the use of this compound in gel formulations for their contraceptive properties, demonstrating its effectiveness in inhibiting sperm motility (Haineault et al., 2003).

Mechanism of Action

Sodium Lauroamphoacetate works by allowing water, oil, and dirt to mix, enabling things to become clean . It is also a foam booster and conditioning agent . It is often used to reduce the irritation potential of other surfactants .

Future Directions

Sodium Lauroamphoacetate is one of the oldest and most well-known members of the amphoteric family . The introduction of formulations comprising blends of amphoteric and anionic surfactants is regarded as one of the most significant innovations in personal cleansing products over the past six decades . This can be attributed to the synergistic interaction of anionics and amphoterics, which enables formulators to simultaneously increase the viscosity and foaming ability of cleansers while dramatically decreasing irritation potential to the skin and eyes .

properties

IUPAC Name

sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;/h21H,2-16H2,1H3;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQBFCSVHWJVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2NaO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745448
Record name sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156028-14-7
Record name sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.